molecular formula C20H17N3O B11089761 5-Phenethyl-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole

5-Phenethyl-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole

Cat. No.: B11089761
M. Wt: 315.4 g/mol
InChI Key: DIFMYNQUXHVQEF-UHFFFAOYSA-N
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Description

5-Phenethyl-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenethyl-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxadiazole N-oxides.

    Reduction: Reduction reactions could involve the conversion of the oxadiazole ring to other heterocyclic structures.

    Substitution: Substitution reactions may occur at various positions on the phenyl or pyrrole rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or peracids.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its biological activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Phenethyl-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-oxadiazole: Another oxadiazole derivative with potential biological activities.

    3-(4-Pyridyl)-1,2,4-oxadiazole: Known for its antimicrobial properties.

    5-(4-Methoxyphenyl)-1,2,4-oxadiazole: Studied for its potential anticancer activity.

Uniqueness

5-Phenethyl-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole is unique due to the presence of both phenethyl and pyrrol-1-ylphenyl groups, which may confer distinct biological activities and chemical properties compared to other oxadiazole derivatives.

Properties

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

5-(2-phenylethyl)-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H17N3O/c1-2-6-16(7-3-1)8-13-19-21-20(22-24-19)17-9-11-18(12-10-17)23-14-4-5-15-23/h1-7,9-12,14-15H,8,13H2

InChI Key

DIFMYNQUXHVQEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4

Origin of Product

United States

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